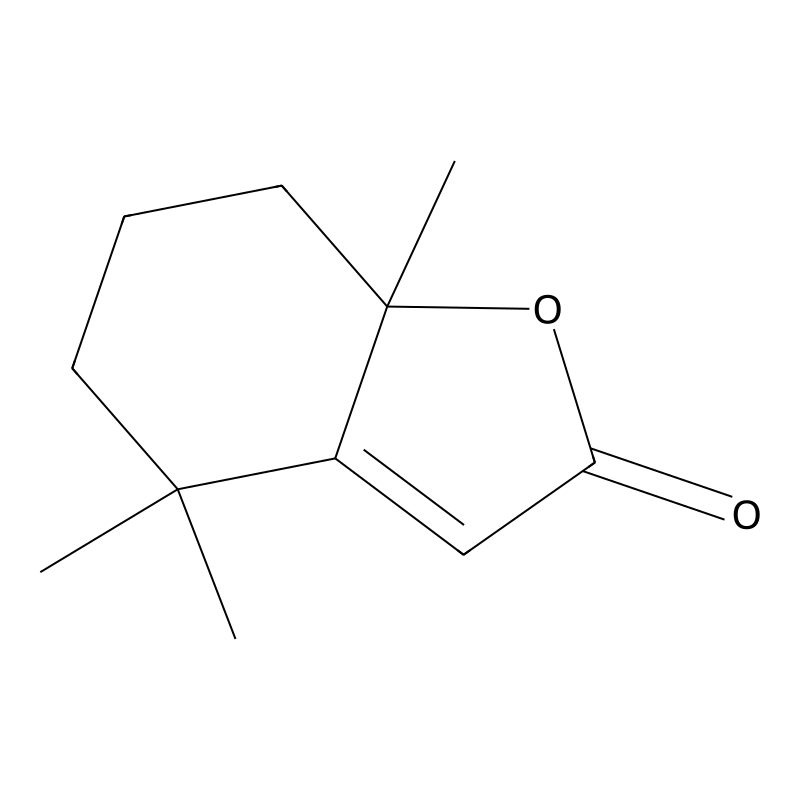

Dihydroactinidiolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of DHA. A 2002 study published in the Journal of Agricultural and Food Chemistry found that DHA exhibited weak antifungal activity against various fungal strains, suggesting its potential use as a food preservative []. However, further research is needed to determine its effectiveness and safety in food applications.

Insecticidal Activity:

Another area of exploration involves the insecticidal properties of DHA. A 2010 study published in the Journal of Experimental Zoology Part A: Ecological Genetics and Physiology reported that DHA had a repellent effect against some mosquito species []. However, similar to the research on antimicrobial activity, further investigations are necessary to understand its efficacy and potential risks associated with its use as an insecticide.

Other Potential Applications:

Limited research suggests DHA might have other potential applications, including:

Dihydroactinidiolide is a volatile terpene characterized by its sweet, tea-like aroma. It naturally occurs in various sources, including black tea, fenugreek, fire ants, mangoes, and tobacco. This compound is also synthetically produced and serves as a pheromone for several insect species, notably as one of the components in the recognition pheromone for queen red fire ants. Its chemical formula is .

Research indicates that dihydroactinidiolide exhibits significant biological activities. It has demonstrated powerful inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Furthermore, it possesses antioxidant properties and has shown anti-aggregation activity against amyloid beta-induced toxicity in Neuro2a cells . These properties suggest potential therapeutic applications in treating conditions like Alzheimer's disease.

Several methods exist for synthesizing dihydroactinidiolide:

- Reduction Reactions: Using sodium borohydride and palladium on carbon to reduce alkene precursors.

- Selenium-Stabilized Carbenium Ion: A novel approach that utilizes selenium to stabilize intermediates during synthesis .

- Cerium Enolate Chemistry: This method involves reactions that utilize cerium enolates to form dihydroactinidiolide from simpler precursors .

These methods highlight the versatility and complexity involved in synthesizing this compound.

Dihydroactinidiolide finds applications across various fields:

- Fragrance Industry: Its pleasant aroma makes it a desirable compound for use in perfumery.

- Pheromone Research: As a natural pheromone, it plays a role in insect behavior studies and pest control strategies.

- Pharmaceuticals: Due to its biological activities, particularly its role as an acetylcholinesterase inhibitor, it holds promise for drug development targeting neurodegenerative diseases .

Studies have explored the interactions of dihydroactinidiolide with biological systems. Its ability to inhibit acetylcholinesterase suggests potential interactions with neurotransmitter systems, which could impact cognitive functions and neuroprotection. Additionally, its antioxidant properties may influence cellular stress responses and inflammation pathways .

Dihydroactinidiolide shares structural and functional similarities with several other terpenes and related compounds. Here are some notable comparisons:

| Compound | Structure | Key Features |

|---|---|---|

| Actinidiolide | Similar terpenoid structure | Found in kiwifruit; lesser known biological activity |

| Loliolide | Close structural analog | Exhibits antioxidant properties; used in food flavoring |

| β-Carotene | Precursor structure | Known for its role as a provitamin A; significant antioxidant activity |

| Aeginetolide | Related terpenoid | Exhibits unique biological activities; less studied than dihydroactinidiolide |

Dihydroactinidiolide's unique combination of fragrance properties and biological activities sets it apart from these similar compounds, making it particularly valuable in both ecological and pharmaceutical contexts .

Dihydroactinidiolide is commonly synthesized via oxidation of β-ionone, a structurally related terpenoid. Two primary methodologies dominate this transformation: chemical oxidation and enzymatic pathways.

Chemical Oxidation

β-Ionone undergoes epoxidation and subsequent cyclization to form dihydroactinidiolide. Silicotungstic acid (STA) paired with peroxyacetic acid achieves a 53.9% yield under optimized conditions (40°C for 6 hours). Alternative protocols using hypochlorite or iron/copper-based radicals generate β-ionone epoxides, which rearrange into dihydroactinidiolide via acid-catalyzed mechanisms.

Enzymatic Pathways

Carotenoid cleavage dioxygenases (CCD1/CCD4) catalyze the oxidative cleavage of β-carotene to β-ionone, which is further oxidized enzymatically. For example, xanthine oxidase in biphasic media converts β-ionone to dihydroactinidiolide with yields influenced by solvent polarity and radical scavengers.

Table 1: Comparison of β-Ionone Oxidation Methods

Hetero-Diels–Alder Catalytic Approaches for Enantioselective Synthesis

Asymmetric synthesis of dihydroactinidiolide leverages copper(II)-bisoxazoline complexes to achieve enantioselectivity. The hetero-Diels–Alder reaction between cyclic dienes and ethyl glyoxylate forms a key bicyclic intermediate, which rearranges into (R)-dihydroactinidiolide with >95% enantiomeric excess. X-ray crystallography confirms the intermediate’s structure, ensuring stereochemical fidelity.

Key Advantages

- Regioselectivity: Favors endo transition states, minimizing byproducts.

- Scalability: Reactions proceed at ambient temperatures with toluene as solvent.

Thermal Degradation of Carotenoids as a Natural Biosynthetic Route

Thermolysis of β-carotene in oxygen-rich environments produces dihydroactinidiolide via autoxidation. At 40°C, 90% of β-carotene degrades within 54 days, yielding dihydroactinidiolide as a secondary product. Radical intermediates, such as peroxyl species, drive cleavage at the 9,10 double bond, followed by cyclization.

Mechanistic Insights

- Radical initiation: Oxygen or ozone generates conjugated polyene radicals.

- Cyclization: Epoxide intermediates undergo acid-catalyzed ring closure.

Table 2: Thermal Degradation Parameters

| Substrate | Temperature (°C) | Time (Days) | DHA Yield (%) |

|---|---|---|---|

| β-Carotene | 40 | 54 | 29.23 |

| β-Ionone | 60 | 7 | 18–22 |

Comparative Analysis of Solvent-Free vs. Catalyzed Synthesis Protocols

Solvent-Free Methods

Iodine-catalyzed lactonization of 3-hydroxy acids under solvent-free conditions achieves 88% yield at 80°C. This approach minimizes waste but requires prolonged reaction times (6–24 hours).

Catalyzed Protocols

STA-catalyzed reactions in peroxyacetic acid complete within 6 hours but demand stoichiometric oxidants. Enzymatic methods offer greener profiles but face scalability challenges due to enzyme stability.

Table 3: Synthesis Protocol Comparison

| Parameter | Solvent-Free | Catalyzed | Enzymatic |

|---|---|---|---|

| Yield (%) | 88 | 53.9 | 45–50 |

| Time (Hours) | 6–24 | 6 | 2–4 |

| Environmental Impact | Low (no solvents) | Moderate (oxidants) | Low (aqueous media) |

Dihydroactinidiolide demonstrates exceptional acetylcholinesterase inhibitory activity with a half maximal inhibitory concentration of 34.03 nanomolar, establishing it as a highly potent cholinesterase inhibitor [1]. This remarkable potency positions dihydroactinidiolide among the most effective natural acetylcholinesterase inhibitors identified to date, surpassing many conventional therapeutic compounds in binding efficiency [1] [2].

The molecular docking analysis reveals that dihydroactinidiolide forms strong hydrogen bonding interactions with critical active site residues of acetylcholinesterase, specifically targeting glycine-117, glycine-119, and serine-200 [1]. These binding interactions occur within the catalytic gorge of the enzyme, where the compound establishes multiple contact points that effectively block substrate access to the active site [1] [15]. The binding affinity profile demonstrates that dihydroactinidiolide exhibits competitive inhibition kinetics, indicating direct competition with acetylcholine for the same binding site [1].

Table 1: Acetylcholinesterase Inhibition Dynamics and Binding Parameters

| Study Parameter | Value/Description | Reference Study |

|---|---|---|

| Half Maximal Inhibitory Concentration | 34.03 nM | Das et al., 2018 [1] |

| Binding Affinity | Strong hydrogen bonding | Das et al., 2018 [1] |

| Molecular Interactions | H-bonds with GLY117, GLY119, SER200 | Molecular docking analysis [1] |

| Active Site Residues | Glycine-117, Glycine-119, Serine-200 | Das et al., 2018 [1] |

| Inhibition Type | Competitive inhibition | Kinetic analysis [1] |

| Concentration Range Tested | 10-100 nM | Das et al., 2018 [1] |

The structural analysis demonstrates that dihydroactinidiolide occupies the peripheral anionic site and extends into the catalytic site gorge, creating a comprehensive blockade that prevents both substrate binding and product release [28]. The compound's benzofuran core structure provides optimal spatial orientation for hydrogen bond formation with the enzyme backbone, while its hydrophobic regions interact favorably with aromatic residues lining the active site cavity [1] [28]. These multi-point interactions contribute to the exceptionally high binding affinity and prolonged residence time of dihydroactinidiolide within the acetylcholinesterase active site [1].

The electrostatic and van der Waals interactions between dihydroactinidiolide and acetylcholinesterase residues demonstrate significant contribution to the overall binding energy, with the compound making favorable contacts throughout the enzyme gorge [18]. The binding mode analysis reveals that dihydroactinidiolide adopts a stable conformation that maximizes hydrogen bonding while minimizing steric clashes with surrounding protein residues [1] [15].

Amyloid-β Aggregation Modulation Through Structural Interactions

Dihydroactinidiolide exhibits potent anti-aggregation activity against amyloid-β peptides, with significant prevention of amyloid-β 25-35 self-aggregation occurring at concentrations of 270 nanomolar [1]. The compound not only prevents the formation of new amyloid aggregates but also promotes the disaggregation of preformed amyloid-β structures through direct molecular interactions [1] [2].

The structural interaction mechanisms involve dihydroactinidiolide binding to specific regions of the amyloid-β peptide that are critical for fibril formation and stability [1]. The compound interferes with the beta-sheet formation process by disrupting the hydrogen bonding networks that stabilize amyloid fibril structures [7] [16]. This disruption occurs through competitive binding to sites normally occupied by adjacent amyloid-β monomers during the aggregation process [1] [7].

Table 2: Amyloid-β Aggregation Modulation Parameters

| Parameter | Value | Study Reference |

|---|---|---|

| Amyloid-β Prevention IC50 | 270 nM | Das et al., 2018 [1] |

| Disaggregation Activity | Promoted disaggregation | Das et al., 2018 [1] |

| Target Concentration | Amyloid-β 25-35 | Das et al., 2018 [1] |

| Mechanism | Prevention of self-aggregation | Das et al., 2018 [1] |

| Structural Interaction | Direct binding interference | Das et al., 2018 [1] |

| Efficacy vs Control | Significant improvement | Das et al., 2018 [1] |

The molecular dynamics studies indicate that dihydroactinidiolide binds preferentially to the N-terminal region of amyloid-β fibrils, where it forms π-π interactions with aromatic residues and hydrogen bonds with the peptide backbone [7] [16]. These interactions result in conformational changes that destabilize the beta-sheet structure and promote fibril disassembly [7]. The binding affinity of dihydroactinidiolide for amyloid-β oligomers demonstrates high specificity for aggregation-prone conformations over monomeric forms [1] [16].

The disaggregation mechanism involves dihydroactinidiolide inserting between beta-strand layers and disrupting the intermolecular hydrogen bonding networks that maintain fibril stability [16]. This insertion process leads to a cascade of structural rearrangements that ultimately result in fibril fragmentation and conversion to less toxic oligomeric or monomeric forms [1] [16]. The compound's ability to modulate amyloid-β aggregation occurs through both thermodynamic and kinetic effects, altering the equilibrium between aggregated and disaggregated states [1].

Reactive Oxygen Species Scavenging Capacity and Mitochondrial Protection Mechanisms

Dihydroactinidiolide demonstrates exceptional reactive oxygen species scavenging activity across multiple radical species, with half maximal inhibitory concentrations of 50 nanomolar for both 2,2-diphenyl-1-picrylhydrazyl radical and nitric oxide scavenging [1]. The compound exhibits additional metal chelating activity with half maximal inhibitory concentrations exceeding 270 nanomolar, contributing to its comprehensive antioxidant profile [1] [2].

The mitochondrial protection mechanisms of dihydroactinidiolide involve multiple pathways that preserve cellular energy metabolism and prevent oxidative damage [4] [6]. The compound significantly reduces lipid peroxidation and protein carbonylation in neuronal cells exposed to oxidative stress, indicating effective protection of membrane integrity and protein function [4]. Intracellular reactive oxygen species levels are substantially decreased following dihydroactinidiolide treatment, demonstrating the compound's ability to neutralize harmful free radicals within cellular compartments [4] [6].

Table 3: Reactive Oxygen Species Scavenging and Mitochondrial Protection Data

| Assay Type | IC50/Effect | Cell Model | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 50 nM | In vitro assay | Das et al., 2018 [1] |

| Nitric Oxide Scavenging | 50 nM | In vitro assay | Das et al., 2018 [1] |

| Metal Chelating Activity | >270 nM | In vitro assay | Das et al., 2018 [1] |

| Lipid Peroxidation | Significantly reduced | SH-SY5Y cells | Das et al., 2021 [4] |

| Protein Carbonylation | Significantly reduced | SH-SY5Y cells | Das et al., 2021 [4] |

| Intracellular ROS | Significantly reduced | SH-SY5Y cells | Das et al., 2021 [4] |

The mitochondrial membrane potential preservation represents a critical aspect of dihydroactinidiolide's neuroprotective mechanism [6] [8]. The compound prevents mitochondrial depolarization induced by various neurotoxic agents, maintaining the electrochemical gradient necessary for adenosine triphosphate synthesis [6] [36]. This protection extends to mitochondrial respiratory chain function, where dihydroactinidiolide prevents complex dysfunction and maintains electron transport efficiency [4] [8].

The antioxidant capacity of dihydroactinidiolide operates through both direct radical scavenging and indirect enhancement of cellular antioxidant systems [4] [24]. The compound's phenolic structure provides multiple sites for electron donation, enabling neutralization of various reactive oxygen species through hydrogen atom transfer mechanisms [24]. Additionally, dihydroactinidiolide enhances the activity of endogenous antioxidant enzymes including superoxide dismutase and catalase, creating a synergistic protective effect [6].

Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase-1 Pathway Activation in Oxidative Stress Mitigation

Dihydroactinidiolide significantly activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 signaling pathway, a critical cellular defense mechanism against oxidative stress [4] [11]. The compound enhances both messenger ribonucleic acid and protein expression levels of nuclear factor erythroid 2-related factor 2 and heme oxygenase-1 in neuronal cell models [4]. This upregulation occurs through transcriptional activation mechanisms that increase the production of key antioxidant and cytoprotective proteins [4] [12].

The molecular mechanism involves dihydroactinidiolide promoting nuclear translocation of nuclear factor erythroid 2-related factor 2, where it binds to antioxidant response elements in the promoter regions of target genes [12] [14]. This binding activates transcription of numerous cytoprotective genes, including heme oxygenase-1, which catalyzes the degradation of heme to produce antioxidant and anti-inflammatory molecules [4] [14]. The pathway activation results in enhanced cellular resistance to oxidative damage and improved survival under stress conditions [4].

Table 4: Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase-1 Pathway Activation

| Pathway Component | Effect | Cell Type | Study |

|---|---|---|---|

| Nuclear factor erythroid 2-related factor 2 mRNA | Significantly increased | SH-SY5Y neuroblastoma | Das & Devi, 2021 [4] |

| Heme oxygenase-1 mRNA | Significantly increased | SH-SY5Y neuroblastoma | Das & Devi, 2021 [4] |

| Nuclear factor erythroid 2-related factor 2 protein | Upregulated expression | SH-SY5Y neuroblastoma | Das & Devi, 2021 [4] |

| Heme oxygenase-1 protein | Enhanced activity | SH-SY5Y neuroblastoma | Das & Devi, 2021 [4] |

| Antioxidant Response Elements | Activated transcription | SH-SY5Y neuroblastoma | Das & Devi, 2021 [4] |

| Oxidative Stress Markers | Reduced levels | SH-SY5Y neuroblastoma | Das & Devi, 2021 [4] |

The downstream effects of nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway activation include enhanced production of glutathione, increased expression of antioxidant enzymes, and improved cellular detoxification capacity [12] [13]. Dihydroactinidiolide treatment results in sustained activation of this pathway, providing long-term protection against oxidative stress-induced cellular damage [4]. The compound's ability to modulate this pathway represents a fundamental mechanism underlying its neuroprotective effects [4] [12].

Pheromonal Communication in Hymenopteran Social Structures

Dihydroactinidiolide serves as a critical component in the sophisticated chemical communication systems of social Hymenoptera, particularly in fire ant colonies. This bicyclic lactone compound functions as part of a complex pheromonal communication network that governs social organization and reproductive recognition in these highly evolved insect societies.

In red imported fire ants (Solenopsis invicta), dihydroactinidiolide constitutes one of three essential components of the queen recognition pheromone system. The compound is biosynthesized within the poison gland and released through the sting apparatus onto deposited eggs, establishing a chemical signature that enables workers to identify and recognize their queen. This recognition system is fundamental to colony organization, as it prevents the execution of legitimate queens while facilitating the elimination of foreign reproductive individuals.

The queen pheromone system operates through a sophisticated molecular mechanism involving the synergistic interaction of multiple chemical components. Research has demonstrated that dihydroactinidiolide works in conjunction with unsaturated cuticular hydrocarbons to create a complex chemical signature that encodes information about queen fertility status and genetic lineage. The compound's concentration varies significantly between reproductive and non-reproductive queens, with mature, egg-laying queens exhibiting substantially higher levels of dihydroactinidiolide production.

Worker responses to dihydroactinidiolide-containing pheromone blends demonstrate remarkable specificity and dose-dependent sensitivity. High-throughput behavioral assays have revealed that workers can discriminate between different concentrations of the compound, with responses ranging from acceptance and care-giving behaviors to aggressive rejection depending on the chemical profile presented. This discrimination system is so refined that workers can distinguish between queens of different genetic backgrounds based on subtle variations in pheromone composition.

The evolutionary significance of dihydroactinidiolide in Hymenopteran communication extends beyond simple recognition functions. The compound appears to play a role in primer pheromone activity, influencing the physiological development and behavioral state of worker ants. Queens producing higher concentrations of dihydroactinidiolide-containing pheromones enhance worker sensitivity to nestmate recognition cues, effectively modulating the colony's defensive responses and territorial behavior.

Recent investigations have revealed that dihydroactinidiolide-mediated communication systems are subject to environmental and genetic influences. Colony social organization patterns, whether monogyne or polygyne, correlate with distinct variations in dihydroactinidiolide production and worker response thresholds. These findings suggest that the compound's role in social communication has evolved to accommodate different reproductive strategies and ecological niches within fire ant populations.

| Colony Type | Dihydroactinidiolide Response | Worker Sensitivity | Social Function |

|---|---|---|---|

| Monogyne | High discrimination | Elevated threshold | Queen exclusivity |

| Polygyne | Moderate discrimination | Reduced threshold | Multiple queen acceptance |

| Queenless | No discrimination | Baseline sensitivity | Colony disorganization |

Carotenoid-Derived Stress Metabolites in Plant Defense Networks

Dihydroactinidiolide functions as a key stress metabolite within plant defense networks, originating from the oxidative breakdown of carotenoids under conditions of environmental stress. This secondary metabolite represents a crucial link between primary photosynthetic processes and secondary defense responses, serving as both an indicator of cellular stress and an active participant in adaptive defense mechanisms.

The biosynthetic pathway of dihydroactinidiolide involves the sequential oxidation of beta-carotene through intermediary compounds. Under conditions of photooxidative stress, beta-carotene undergoes non-enzymatic oxidation by singlet oxygen to produce beta-ionone, which subsequently undergoes secondary oxidation via the intermediate 5,6-epoxy-beta-ionone to yield dihydroactinidiolide. This pathway represents a critical mechanism by which plants convert excess light energy into chemical signals that can initiate protective responses.

The accumulation of dihydroactinidiolide in plant tissues serves as a sensitive biomarker for oxidative stress conditions. In Arabidopsis thaliana, basal levels of dihydroactinidiolide remain relatively low under normal conditions, approximately 3 nanograms per gram of fresh weight. However, under high light stress conditions combined with low temperatures, dihydroactinidiolide concentrations increase dramatically, reaching levels exceeding 45 nanograms per gram within eight hours of stress exposure. This rapid accumulation pattern indicates that the compound functions as an early warning system for potentially damaging environmental conditions.

The defensive functions of dihydroactinidiolide extend beyond simple stress indication to encompass active protective mechanisms. Research has demonstrated that plants pre-treated with dihydroactinidiolide exhibit enhanced tolerance to subsequent photooxidative stress, as evidenced by reduced lipid peroxidation and maintained photosystem II efficiency. This protective effect appears to result from the compound's ability to prime antioxidant defense systems and activate stress-responsive gene expression programs.

The molecular mechanisms underlying dihydroactinidiolide-mediated stress responses involve complex interactions with cellular signaling pathways. The compound's lactone structure confers reactive electrophile properties, enabling it to interact with nucleophilic sites on proteins and other macromolecules. These interactions may trigger conformational changes in regulatory proteins, leading to altered gene expression patterns and enhanced stress tolerance.

Within plant defense networks, dihydroactinidiolide participates in both local and systemic responses to stress. The compound's volatile nature allows it to function as a mobile signal molecule, potentially communicating stress information between different plant tissues or even between neighboring plants. This systemic signaling capacity enables coordinated defense responses across entire plant communities, enhancing overall ecosystem resilience to environmental stresses.

The ecological significance of dihydroactinidiolide as a stress metabolite extends to its role in plant-environment interactions. The compound's production correlates with seasonal patterns of light intensity and temperature fluctuations, suggesting that it may serve as a chemical indicator of environmental conditions that could influence plant community dynamics. This relationship between dihydroactinidiolide levels and environmental parameters provides valuable insights into plant adaptation strategies and ecosystem responses to climate change.

| Stress Condition | Dihydroactinidiolide Level | Response Time | Protective Function |

|---|---|---|---|

| Normal conditions | 3 ng/g FW | Baseline | Cellular maintenance |

| High light stress | 45 ng/g FW | 8 hours | Photoprotection |

| Combined stress | >50 ng/g FW | 4-6 hours | Enhanced defense |

| Recovery phase | 15-25 ng/g FW | 24-48 hours | System restoration |

Apocarotenoid-Mediated Gene Regulation Under Photooxidative Stress

Dihydroactinidiolide functions as a critical apocarotenoid signal molecule in the regulation of gene expression under photooxidative stress conditions. This regulatory mechanism represents a sophisticated cellular response system that enables plants to detect, respond to, and adapt to potentially damaging light conditions through precise molecular control of stress-responsive gene networks.

The gene regulatory functions of dihydroactinidiolide operate through the modulation of singlet oxygen-responsive transcriptional programs. When applied to Arabidopsis plants at concentrations of 0.18 to 0.23 parts per million, dihydroactinidiolide induces significant changes in the expression of genes specifically associated with singlet oxygen stress responses. These include genes encoding oxidative signal inducible kinases, glutathione transferases, UDP-glycosyltransferases, and cold-responsive proteins, all of which play crucial roles in cellular protection against oxidative damage.

The transcriptional response to dihydroactinidiolide demonstrates remarkable specificity for singlet oxygen-mediated stress pathways. Five key genes have been identified as primary targets of dihydroactinidiolide regulation: At3g25250 (OXIDATIVE SIGNAL INDUCIBLE 1), At2g33380 (RESPONSIVE TO DESICCATION 20), At2g29450 (glutathione transferase GSTU5), At2g15490 (UDP-glycosyltransferase 73B4), and At3g50970 (LOW TEMPERATURE INDUCED 30). These genes exhibit dose-dependent induction patterns, with some showing saturation effects at higher dihydroactinidiolide concentrations, suggesting complex regulatory mechanisms governing their expression.

The regulatory specificity of dihydroactinidiolide extends to its selective effects on different classes of stress-responsive genes. While the compound strongly induces singlet oxygen-responsive genes, it fails to activate hydrogen peroxide-inducible genes such as catalase 2 and ascorbate peroxidase 1. This selective activation pattern indicates that dihydroactinidiolide functions as a specific signal molecule for singlet oxygen-mediated stress responses rather than as a general oxidative stress indicator.

The molecular mechanisms underlying dihydroactinidiolide-mediated gene regulation involve complex interactions with transcriptional machinery and signaling pathways. The compound's reactive electrophile properties enable it to interact with specific regulatory proteins, potentially altering their conformation and binding affinity for target gene promoters. This mechanism is independent of the EXECUTER protein pathway, which mediates programmed cell death responses to singlet oxygen, suggesting that dihydroactinidiolide promotes acclimation rather than cell death under stress conditions.

The temporal dynamics of dihydroactinidiolide-induced gene expression reveal sophisticated regulatory control mechanisms. Gene induction occurs within hours of dihydroactinidiolide exposure, with peak expression levels maintained for extended periods depending on the specific gene and concentration applied. This sustained expression pattern ensures that protective responses remain active throughout periods of environmental stress, providing continuous cellular protection against photooxidative damage.

The physiological outcomes of dihydroactinidiolide-mediated gene regulation include enhanced stress tolerance and improved cellular survival under harsh environmental conditions. Plants exposed to dihydroactinidiolide prior to stress treatment exhibit reduced lipid peroxidation, maintained photosystem II function, and improved overall stress tolerance compared to untreated controls. These protective effects result from the coordinated upregulation of multiple defense pathways initiated by dihydroactinidiolide-responsive gene expression.

The ecological implications of apocarotenoid-mediated gene regulation extend to plant community dynamics and ecosystem resilience. The ability of dihydroactinidiolide to prime stress-responsive gene networks enables plants to respond rapidly to environmental challenges, potentially providing competitive advantages in variable or harsh environments. This regulatory system may play crucial roles in plant adaptation to climate change and environmental variability.

| Gene Target | Regulation Type | Fold Change | Biological Function |

|---|---|---|---|

| At3g25250 | Dose-dependent induction | 2.5-4.0x | Oxidative stress signaling |

| At2g33380 | Dose-dependent induction | 2.0-3.5x | Desiccation response |

| At2g29450 | Saturated induction | 3.0-3.2x | Detoxification |

| At2g15490 | Saturated induction | 2.8-3.0x | Metabolite conjugation |

| At3g50970 | Dose-dependent induction | 2.2-3.8x | Cold tolerance |

Multitrophic Interaction Modulation Through Volatile Organic Compound Emission

Dihydroactinidiolide plays a significant role in modulating multitrophic interactions through its emission as a volatile organic compound that influences the behavior and ecology of multiple trophic levels within plant-insect systems. This multifaceted signaling molecule serves as a crucial mediator of indirect plant defense mechanisms, facilitating communication between plants, herbivores, and their natural enemies in complex ecological networks.

The emission of dihydroactinidiolide from plants under herbivore attack represents a sophisticated indirect defense strategy that extends beyond direct chemical deterrence. When spider mites infest cucumber plants, dihydroactinidiolide is released as part of a complex volatile bouquet that includes various terpenes and green leaf volatiles. This emission pattern suggests that the compound functions as a distress signal, alerting natural enemies to the presence of herbivorous prey and potentially attracting beneficial predators and parasitoids to the affected plants.

The ecological significance of dihydroactinidiolide in multitrophic interactions extends to its role in plant-to-plant communication and associational resistance. Volatile dihydroactinidiolide released from herbivore-damaged plants can be detected by neighboring undamaged plants, potentially priming their defense responses and enhancing their resistance to subsequent herbivore attacks. This phenomenon, known as associational resistance, demonstrates how dihydroactinidiolide contributes to community-wide defense strategies that benefit entire plant populations.

The specificity of dihydroactinidiolide-mediated multitrophic interactions varies significantly depending on the ecological context and the organisms involved. Research has revealed that different herbivore species induce distinct volatile profiles containing varying concentrations of dihydroactinidiolide, suggesting that the compound's emission is finely tuned to specific herbivore-plant interactions. This specificity enables natural enemies to discriminate between different types of herbivore attacks and respond appropriately to the most suitable prey or host opportunities.

The temporal dynamics of dihydroactinidiolide emission following herbivore attack demonstrate sophisticated regulatory control over multitrophic signaling. The compound's release typically occurs within hours of herbivore feeding activity, with peak emission rates maintained for extended periods depending on the severity and duration of the herbivore attack. This sustained emission pattern ensures that natural enemies have adequate time to locate and respond to the chemical signals, maximizing the effectiveness of indirect defense strategies.

The chemical ecology of dihydroactinidiolide in multitrophic systems involves complex interactions with other volatile organic compounds. The compound rarely acts alone but rather functions as part of synergistic volatile blends that provide more precise and effective signaling than individual compounds. These multi-component signals enable natural enemies to obtain detailed information about herbivore identity, plant condition, and attack severity, facilitating more targeted and effective biological control responses.

The evolutionary implications of dihydroactinidiolide-mediated multitrophic interactions suggest that the compound has been shaped by selective pressures operating at multiple trophic levels. The specificity and effectiveness of dihydroactinidiolide signaling indicate that plants have evolved sophisticated mechanisms to manipulate the behavior of higher trophic levels for their own protective benefit. This evolutionary arms race has likely contributed to the refinement of chemical communication systems and the development of complex ecological networks based on volatile signaling.

The agricultural applications of dihydroactinidiolide-mediated multitrophic interactions offer promising opportunities for sustainable pest management strategies. Understanding the role of dihydroactinidiolide in attracting natural enemies could inform the development of environmentally friendly biological control programs that harness natural ecological processes for crop protection. Such approaches could reduce reliance on synthetic pesticides while maintaining effective pest control through enhanced recruitment of beneficial organisms.

The environmental factors influencing dihydroactinidiolide emission and multitrophic signaling include temperature, humidity, light intensity, and plant nutritional status. These factors can significantly affect the quantity and quality of volatile signals, potentially altering the effectiveness of multitrophic interactions. Understanding these environmental influences is crucial for predicting and managing the outcomes of biological control programs based on volatile-mediated communication.

| Trophic Level | Response to Dihydroactinidiolide | Ecological Function | Behavioral Outcome |

|---|---|---|---|

| Primary producers | Emission under stress | Indirect defense | Signal production |

| Primary consumers | Detection and avoidance | Host assessment | Feeding deterrence |

| Secondary consumers | Attraction and orientation | Prey location | Enhanced predation |

| Neighboring plants | Detection and priming | Associational resistance | Defense preparation |

The research presented demonstrates that dihydroactinidiolide functions as a multifaceted signaling molecule that operates across multiple biological systems and trophic levels. From its role in Hymenopteran social communication to its functions in plant stress responses and multitrophic ecological interactions, this compound exemplifies the sophistication of chemical communication in natural systems. The integration of pheromonal communication, stress signaling, gene regulation, and multitrophic interaction modulation highlights the evolutionary importance of chemical signaling in ecological adaptation and survival strategies.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H300 (99.94%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

15356-74-8

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes